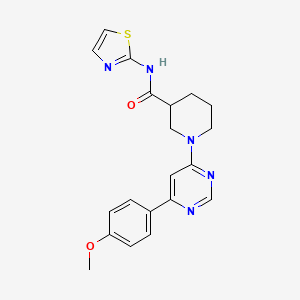

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various forms of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines

Researchers synthesized novel compounds derived from visnaginone and khellinone, including thiazolopyrimidines, which showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Applications

A study on new pyridine derivatives, including those with structures related to the compound , demonstrated variable and modest activity against investigated strains of bacteria and fungi, suggesting potential for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Characterization

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Research into the synthesis of new antibiotic and antibacterial drugs resulted in the development of heterocyclic compounds with potential biological activity, including structures related to the compound of interest (Ahmed, 2007).

Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

This study involved the synthesis of derivatives showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of such compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Anti-angiogenic and DNA Cleavage Activities

- Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives: A study on novel piperidine analogues showed significant anti-angiogenic and DNA cleavage activities, suggesting a new avenue for anticancer agent development (Kambappa et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetPhosphatidylinositol-3-kinase (PI3K) and blood coagulation factor Xa . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors . Factor Xa plays a crucial role in the blood coagulation cascade .

Mode of Action

For instance, certain derivatives have been evaluated as inhibitors of PI3 kinase p110alpha , and others have been found to inhibit blood coagulation factor Xa .

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway and the blood coagulation cascade . The PI3K/Akt pathway is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a critical pathway in the development of cancer . The blood coagulation cascade is responsible for the clotting of blood, a crucial process in the body’s response to injury .

Pharmacokinetics

Similar compounds have been described as orally bioavailable , suggesting that this compound may also have good bioavailability.

Result of Action

Inhibition of pi3k can lead to the suppression of the pi3k/akt signaling pathway, potentially inhibiting tumor growth . Inhibition of factor Xa can prevent the formation of blood clots, which may be beneficial in conditions where there is a risk of thrombosis .

Propiedades

IUPAC Name |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-27-16-6-4-14(5-7-16)17-11-18(23-13-22-17)25-9-2-3-15(12-25)19(26)24-20-21-8-10-28-20/h4-8,10-11,13,15H,2-3,9,12H2,1H3,(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBQRXRBIKNMGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2443093.png)

![3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile](/img/structure/B2443095.png)

![1-Tert-butyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2443096.png)

![N-(2,4-difluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2443097.png)

![Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate](/img/structure/B2443098.png)

![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2443099.png)

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443102.png)

![N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2443110.png)